![molecular formula C11H18N2O B7516089 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用机制
The mechanism of action of 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the interaction of the compound with ROS. This compound has been found to react with a variety of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. The reaction between this compound and ROS results in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, this compound has been found to have antioxidant properties. This compound has been shown to scavenge ROS and protect against oxidative damage in vitro and in vivo.
This compound has also been found to have neuroprotective properties. This compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its sensitivity to ROS. This compound is highly sensitive to changes in ROS levels, making it a useful tool for studying the role of ROS in biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low yield in the synthesis process. Another limitation is its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative stress.
In addition, there is a need for further research on the mechanism of action of this compound. A better understanding of how this compound interacts with ROS could lead to the development of more effective tools for studying ROS in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a variety of biochemical and physiological effects, and its sensitivity to ROS makes it a useful tool for studying the role of ROS in biological processes. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound.
合成方法
The synthesis method for 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 4-methylpiperidine with 2-bromo-5-methyl-1,3-oxazole in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography. The yield of this synthesis method is typically around 50%.
科学研究应用
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in scientific research for a variety of purposes. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS). This compound has been found to be highly sensitive to ROS, and its fluorescence can be used to monitor changes in ROS levels in biological systems.
This compound has also been used as a tool for studying the role of ROS in various biological processes. For example, this compound has been used to investigate the role of ROS in the development of cancer and neurodegenerative diseases.
属性
IUPAC Name |
5-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFAEISXOSIJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


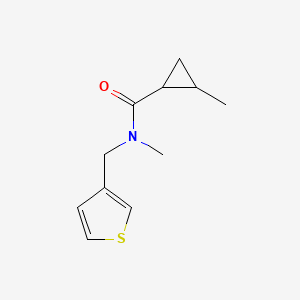
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
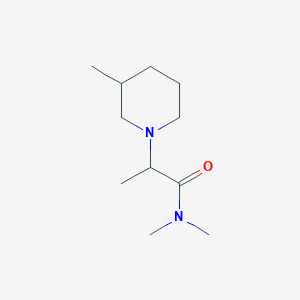
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
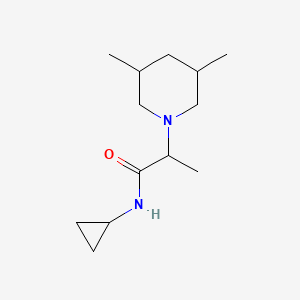
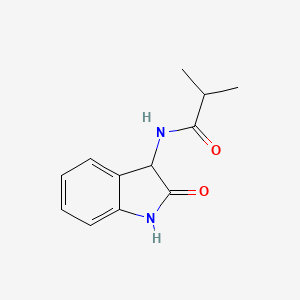
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
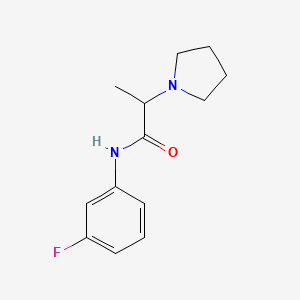
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
